2-Ethylbutyl carbonochloridate

Catalog No.
S868679
CAS No.
58906-64-2
M.F
C7H13ClO2
M. Wt
164.629
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutyl carbonochloridate

CAS Number

58906-64-2

Product Name

2-Ethylbutyl carbonochloridate

IUPAC Name

2-ethylbutyl carbonochloridate

Molecular Formula

C7H13ClO2

Molecular Weight

164.629

InChI

InChI=1S/C7H13ClO2/c1-3-6(4-2)5-10-7(8)9/h6H,3-5H2,1-2H3

InChI Key

VUUZCSIOWVZJQB-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)Cl

Synonyms

Carbonochloridic Acid 2-Ethylbutyl Ester

Chemical Intermediate

-Ethylbutyl carbonochloridate is primarily used as a chemical intermediate in the synthesis of various products for scientific research. Due to its reactive nature, it acts as a coupling agent to introduce an ethylbutyl group (C4H9) onto other molecules. This functional group modification is crucial in the development of new:

  • Pharmaceuticals

    2-Ethylbutyl carbonochloridate can be used to create prodrugs, which are inactive compounds that convert to active drugs within the body. By attaching an ethylbutyl group to a drug molecule, scientists can alter its properties, such as improving its solubility or targeting it to specific tissues [].

  • Pesticides

    In a similar fashion, 2-Ethylbutyl carbonochloridate can be used to synthesize new pesticides with improved selectivity or environmental profiles [].

  • Organic Synthesis

    Researchers also utilize 2-Ethylbutyl carbonochloridate in various organic synthesis reactions for the creation of complex molecules with specific functionalities. Its ability to introduce the ethylbutyl group allows for the exploration of new materials and compounds with potential applications in various scientific fields [].

Current Research Trends

While specific details on ongoing research are not publicly available due to patent restrictions, scientific publications suggest continued interest in utilizing 2-Ethylbutyl carbonochloridate for the development of novel:

  • Bioactive molecules

    The introduction of the ethylbutyl group can influence the biological activity of a molecule. Researchers might be exploring its use in creating new drugs with enhanced potency or targeting specific diseases [].

  • Functional materials

    The unique properties of the ethylbutyl group might be valuable in the design of new materials with specific functions, such as improved conductivity or self-assembly properties, for applications in electronics or nanotechnology [].

2-Ethylbutyl carbonochloridate, also known as 2-ethylbutyl chloroformate, is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 164.63 g/mol. This compound is characterized by its structure, which includes a chloroformate group attached to a 2-ethylbutyl moiety. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its high reactivity and toxicity. It is classified as a hazardous material, posing risks such as acute toxicity upon ingestion, inhalation, or skin contact .

Typical of chloroformates. These reactions include:

  • Nucleophilic Substitution: The chloroformate group can react with nucleophiles (e.g., alcohols or amines) to form esters or carbamates.
  • Hydrolysis: In the presence of water, it hydrolyzes to produce 2-ethylbutanol and hydrochloric acid, releasing carbon dioxide.
  • Formation of Carbonic Anhydrides: It can also react with carboxylic acids to form carbonic anhydrides, which are important intermediates in organic synthesis .

2-Ethylbutyl carbonochloridate can be synthesized through the reaction of 2-ethylbutanol with phosgene or by reacting 2-ethylbutanol with thionyl chloride followed by treatment with sodium carbonate. The general reaction scheme involves:

  • Formation of Chloroformate: Reacting 2-ethylbutanol with phosgene.
  • Purification: The product can be purified through distillation under reduced pressure to obtain pure 2-ethylbutyl carbonochloridate .

This compound finds applications primarily in organic synthesis as a reagent for:

  • Synthesis of Esters: It is used for the preparation of various esters from alcohols.
  • Carbamate Formation: It serves as a precursor for carbamate derivatives which are significant in pharmaceuticals and agrochemicals.
  • Protecting Group: In organic synthesis, it acts as a protecting group for alcohols during multi-step reactions .

Interaction studies involving 2-ethylbutyl carbonochloridate focus on its reactivity with various nucleophiles and its behavior in different solvents. It is known to react vigorously with water and alcohols, leading to the release of hydrochloric acid and other byproducts. The compound's interactions can lead to hazardous conditions if not managed properly, especially in industrial settings where large quantities are handled .

Several compounds exhibit structural or functional similarities to 2-ethylbutyl carbonochloridate. These include:

Compound NameMolecular FormulaKey Features
Ethyl chloroformateC₄H₅ClO₂A simpler chloroformate used widely in organic synthesis; less bulky than 2-ethylbutyl.
Butyl chloroformateC₅H₉ClO₂Similar reactivity pattern; used for similar applications but with different sterics.
Propyl chloroformateC₃H₇ClO₂Less toxic than 2-ethylbutyl carbonochloridate; used in ester synthesis.

Uniqueness

The uniqueness of 2-ethylbutyl carbonochloridate lies in its specific structural characteristics that provide distinct steric effects compared to smaller chloroformates such as ethyl or propyl chloroformates. This results in varying reactivity profiles and selectivity in organic reactions, making it particularly useful in specialized synthetic pathways .

XLogP3

3.6

Wikipedia

2-Ethylbutyl carbonochloridate

Dates

Modify: 2023-08-15

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